molecular formula C20H18N2O3 B2836519 2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate CAS No. 474269-86-8

2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate

Cat. No.: B2836519
CAS No.: 474269-86-8
M. Wt: 334.375
InChI Key: YCLHSNPZUOEXCW-UHFFFAOYSA-N
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Description

2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate typically involves the reaction of quinoline-2-carboxylic acid with (2-phenylethyl)carbamoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods can significantly reduce reaction times and improve yields, making the process more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-NH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while substitution reactions can produce various substituted quinoline compounds.

Scientific Research Applications

2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.

    Quinolone: Known for its antibacterial properties.

Uniqueness

2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties. Its combination of a quinoline core with a (2-phenylethyl)carbamoyl moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-19(21-13-12-15-6-2-1-3-7-15)14-25-20(24)18-11-10-16-8-4-5-9-17(16)22-18/h1-11H,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLHSNPZUOEXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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